5-(Difluoromethoxy)-2-methylaniline

Description

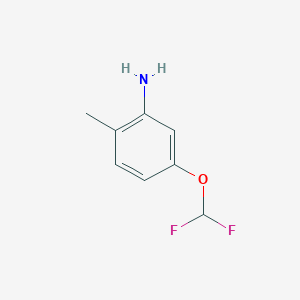

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(difluoromethoxy)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-5-2-3-6(4-7(5)11)12-8(9)10/h2-4,8H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHBHENUGQWESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261438-04-3 | |

| Record name | 5-(difluoromethoxy)-2-methylanilineaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 5 Difluoromethoxy 2 Methylaniline

Molecular Structure and Key Physicochemical Properties

The molecular structure of 5-(Difluoromethoxy)-2-methylaniline consists of an aniline (B41778) core substituted with a difluoromethoxy group at the 5-position and a methyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H9F2NO |

| Molecular Weight | 173.16 g/mol achmem.com |

| Physical Form | Liquid sigmaaldrich.cn |

| Storage Temperature | 2-8°C, protect from light sigmaaldrich.cn |

Spectroscopic Data (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show distinct signals for the aromatic protons, the methyl protons, the amine protons, and the proton of the difluoromethoxy group. The coupling of the difluoromethoxy proton with the fluorine atoms would result in a characteristic triplet.

¹³C NMR would reveal signals for each unique carbon atom in the molecule. The carbon of the difluoromethoxy group would exhibit a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR is a key technique for fluorinated compounds and would show a doublet corresponding to the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C-N stretching, and strong C-F stretching vibrations (typically in the 1000-1350 cm⁻¹ region).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (173.16 g/mol ). Fragmentation patterns would likely involve the loss of the difluoromethoxy group or other substituents.

Chemical Reactivity and Derivatization of 5 Difluoromethoxy 2 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 5-(difluoromethoxy)-2-methylaniline is activated towards electrophilic aromatic substitution due to the presence of the amino and methyl groups. Both are ortho-, para-directing activators. However, the positions ortho to the bulky methyl group and the aniline (B41778) nitrogen are sterically hindered. The difluoromethoxy group, being electron-withdrawing, deactivates the ring, particularly at the positions ortho and para to it. Therefore, the regioselectivity of electrophilic substitution is a result of the combined electronic and steric effects of these groups.

A common electrophilic aromatic substitution is nitration. While direct nitration of this compound is not extensively documented, the nitration of the closely related N-[4-(difluoromethoxy)phenyl]acetamide provides insight. In a documented synthesis, the nitration of N-[4-(difluoromethoxy)phenyl]acetamide using fuming nitric acid in sulfuric acid at 20-25°C yields N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide. This suggests that in this compound, the position ortho to the amino group and meta to the difluoromethoxy group is susceptible to nitration.

Reactions Involving the Aniline Nitrogen

The nitrogen atom of the aniline group is nucleophilic and readily participates in a variety of reactions, including acylation, sulfonylation, alkylation, and arylation, as well as diazotization.

Acylation and Sulfonylation

Sulfonylation of the amino group is another important derivatization. The reaction of anilines with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields sulfonamides. These derivatives are often used in the synthesis of pharmaceuticals. For example, the sulfonylation of various anilines can be achieved using p-toluenesulfonyl chloride under solvent-free conditions or in the presence of a catalyst. It is anticipated that this compound would undergo a similar reaction to produce N-(5-(difluoromethoxy)-2-methylphenyl)-4-methylbenzenesulfonamide.

| Reaction Type | Reagent | Product |

| Acylation | Acetic anhydride (B1165640) | N-(5-(difluoromethoxy)-2-methylphenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(5-(difluoromethoxy)-2-methylphenyl)-4-methylbenzenesulfonamide |

Alkylation and Arylation

The N-alkylation of anilines can be achieved using alkyl halides, although over-alkylation to form tertiary amines can be a challenge. The use of ionic liquids as solvents has been shown to promote the selective N-monoalkylation of anilines.

The N-arylation of anilines is efficiently carried out via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. This powerful tool in organic synthesis is widely used for the preparation of diarylamines. It is expected that this compound can be coupled with various aryl halides under Buchwald-Hartwig conditions to yield the corresponding N-aryl derivatives. The general conditions for this reaction involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Coupling Partner | Catalyst System | Product |

| Aryl Bromide | Pd(OAc)2 / Phosphine Ligand / Base | N-Aryl-5-(difluoromethoxy)-2-methylaniline |

| Aryl Chloride | Pd(OAc)2 / Phosphine Ligand / Base | N-Aryl-5-(difluoromethoxy)-2-methylaniline |

Diazo Coupling Reactions

Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. These diazonium salts are versatile intermediates that can undergo a variety of transformations.

One of the most important reactions of diazonium salts is diazo coupling, where they act as electrophiles and react with electron-rich aromatic compounds, such as phenols and other anilines, to form azo compounds. These products are often highly colored and are used as dyes. The coupling reaction of the diazonium salt of this compound with a suitable coupling partner would lead to the formation of a new azo dye.

Transformations of the Difluoromethoxy Group

Stability and Reactivity under Diverse Conditions

The difluoromethoxy group is generally considered to be a stable functional group under a wide range of reaction conditions. It is more stable than a methoxy (B1213986) group to metabolic O-demethylation, which is a key reason for its incorporation into drug candidates. Studies have shown that the trifluoromethoxy group, a close analogue, is relatively inert and exhibits high stability towards heating and under acidic or basic conditions. The difluoromethoxy group shares much of this stability.

However, it has been reported that the hydrolysis of α,α-difluoro-ethers can be catalyzed by glass surfaces. The thermal decomposition of difluoromethoxybenzene has been shown to be autocatalytic in glass capillaries, leading to the formation of tar and hydrogen fluoride. This suggests that while generally stable, the difluoromethoxy group may exhibit instability under certain thermal and physical conditions, particularly in the presence of materials that can promote its decomposition.

Derivatization at the Difluoromethoxy Moiety

The derivatization of the difluoromethoxy (–OCHF₂) group in aromatic compounds, including this compound, is not a commonly reported transformation in synthetic chemistry. This is largely attributable to the high strength of the carbon-fluorine bonds, which renders the group exceptionally stable under a wide range of reaction conditions. The geminal C-F bonds mutually reinforce each other, making the activation of a single C-F bond particularly challenging. nih.govnih.gov

The primary characteristic of the difluoromethoxy group in the context of chemical reactivity is its general inertness. This stability is, in fact, a highly desirable feature in medicinal chemistry, as it enhances the metabolic stability of drug candidates by preventing oxidative degradation that can occur with more labile groups like a methoxy group. springernature.com The difluoromethoxy group is typically introduced into a molecule as a complete unit, often via the difluoromethylation of a corresponding phenol, and is expected to remain unchanged throughout subsequent synthetic steps. nih.gov

While direct derivatization of the –OCHF₂ group on this compound has not been specifically described in the scientific literature, research into the C-H bond activation of fluorinated groups is an emerging area. rsc.orgyoutube.com Such transformations, however, generally require specialized and often harsh conditions, such as the use of potent Lewis acids or transition metal catalysts, which may not be compatible with the other functional groups present in this compound. nih.gov Radical reactions targeting the C-H bond of the difluoromethoxy group are also conceivable but remain a synthetic challenge. rsc.org

Hydrolytic stability is another key aspect of the difluoromethoxy group. Aryl difluoromethyl ethers are generally stable to hydrolysis. sci-hub.se This stability further underscores the group's role as a robust pharmacophore rather than a reactive handle for further derivatization.

Complex Multistep Organic Syntheses Utilizing this compound as a Key Intermediate

The unique combination of substituents in this compound makes it a valuable and highly sought-after intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its structure is frequently incorporated into potent and selective enzyme inhibitors. A prominent example of its use is in the synthesis of inhibitors for the bromodomain and extra-terminal domain (BET) family of proteins, specifically BRD7 and BRD9, which are implicated in cancer. nih.govrsc.orgrsc.org One such clinically investigated molecule is AZD5153, a bivalent BRD4 inhibitor. nih.govnih.govchemicalprobes.orgresearchgate.net

The synthesis of these complex inhibitors is a multi-step process that strategically utilizes the reactivity of the amino group and the substitution pattern of the aniline ring of this compound. A representative synthetic route to a key pyrimidine (B1678525) intermediate, which forms the core of many of these inhibitors, is outlined below.

Table 1: Representative Synthesis of a Key Pyrimidine Intermediate from this compound

| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) |

| 1 | This compound, Diethyl malonate | Sodium ethoxide, Ethanol, Reflux | 2-(5-(Difluoromethoxy)-2-methylphenyl)pyrimidine-4,6-diol | Not Reported |

| 2 | 2-(5-(Difluoromethoxy)-2-methylphenyl)pyrimidine-4,6-diol | Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline, Reflux | 4,6-Dichloro-2-(5-(difluoromethoxy)-2-methylphenyl)pyrimidine | Not Reported |

The synthesis typically begins with a condensation reaction between this compound and a malonic ester derivative, such as diethyl malonate, under basic conditions to form a pyrimidine-4,6-diol. This is a common strategy for constructing the pyrimidine ring system.

In the subsequent step, the diol is converted to a more reactive di-chloro pyrimidine. This is achieved by treatment with a strong chlorinating agent like phosphorus oxychloride. This di-chloro pyrimidine is a versatile intermediate, as the chlorine atoms can be selectively displaced by various nucleophiles to build up the complexity of the final molecule.

From this key intermediate, the synthesis proceeds through a series of coupling reactions to attach other fragments of the final inhibitor. For instance, in the synthesis of BRD9 inhibitors, one of the chloro substituents is often displaced by an amine, such as (tetrahydro-2H-pyran-4-yl)amine. The remaining chloro group can then undergo a Suzuki coupling with a boronic acid or boronic ester derivative of another heterocyclic system, for example, a substituted tetrahydroisoquinoline.

Table 2: Elaboration of the Pyrimidine Core in the Synthesis of BRD9 Inhibitors

| Step | Starting Material | Reagents and Conditions | Product |

| 3 | 4,6-Dichloro-2-(5-(difluoromethoxy)-2-methylphenyl)pyrimidine, (Tetrahydro-2H-pyran-4-yl)amine | Diisopropylethylamine (DIPEA), n-Butanol, Heat | 6-Chloro-2-(5-(difluoromethoxy)-2-methylphenyl)-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine |

| 4 | 6-Chloro-2-(5-(difluoromethoxy)-2-methylphenyl)-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine, (S)-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline derivative | Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/Water), Heat | Complex pyrimidinyl-tetrahydroisoquinoline derivative |

This modular approach allows for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies by varying the nucleophiles and coupling partners in the later stages of the synthesis. The difluoromethoxy group, introduced at the very beginning of the sequence via this compound, remains intact throughout these transformations, highlighting its stability and its role as a key pharmacophore in the final drug candidate.

Spectroscopic and Computational Elucidation of 5 Difluoromethoxy 2 Methylaniline and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For 5-(Difluoromethoxy)-2-methylaniline, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR techniques provides a complete picture of its molecular framework.

The confirmation of the structure of this compound and its differentiation from potential isomers relies heavily on the analysis of its NMR spectra. While specific experimental data is not widely published, predicted spectral data provides valuable insights into the expected chemical shifts and coupling constants.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl group, the amine group, and the difluoromethoxy group. The aromatic region would display three signals corresponding to the protons at positions 3, 4, and 6. The proton at C6 is expected to be a doublet, coupled to the proton at C4. The proton at C4 would likely appear as a doublet of doublets, showing coupling to the protons at C3 and C6. The proton at C3 is expected to be a doublet, coupled to the proton at C4. The methyl protons would present as a singlet, and the amine protons as a broad singlet. The proton of the difluoromethoxy group (-OCHF₂) is expected to be a triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected. The difluoromethoxy carbon (-OCHF₂) would be identifiable by its triplet splitting pattern due to one-bond coupling with the two fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-donating amine and methyl groups and the electron-withdrawing difluoromethoxy group.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would appear as a doublet due to coupling with the single proton of the difluoromethoxy group. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it crucial for confirming the presence and nature of the fluorine-containing moiety.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| Aromatic-H | 6.8 - 7.2 | m | 3H |

| -OCHF₂ | 6.5 - 7.0 | t | 1H |

| -NH₂ | 3.5 - 4.5 | br s | 2H |

| -CH₃ | 2.1 - 2.3 | s | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic C-N | 140 - 145 | C2 |

| Aromatic C-O | 145 - 150 | C5 |

| Aromatic C-H | 110 - 130 | C3, C4, C6 |

| Aromatic C-C | 120 - 135 | C1 |

| -OCHF₂ | 115 - 120 (t) | C of -OCHF₂ |

| -CH₃ | 15 - 20 | C of -CH₃ |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| -OCHF₂ | -80 to -90 | d | 2F |

Note: The predicted data is generated based on computational models and may vary from experimental values.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, cross-peaks would be expected between the adjacent aromatic protons, confirming their positions on the benzene (B151609) ring. For instance, a correlation would be seen between the proton at C3 and the proton at C4, and between the proton at C4 and the proton at C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the carbon signals for the methyl group and the aromatic C-H bonds based on the already assigned proton signals.

Expected 2D NMR Correlations for this compound:

| HMBC Correlations | C1 | C2 | C3 | C4 | C5 | C6 | -OCHF₂ | -CH₃ |

| H at C3 | X | X | ||||||

| H at C4 | X | X | X | |||||

| H at C6 | X | X | ||||||

| H of -OCHF₂ | X | X | ||||||

| H of -CH₃ | X | X |

X indicates an expected correlation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₈H₉F₂NO), the expected exact mass is approximately 173.0652 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 173.

The fragmentation of the molecular ion would likely proceed through several pathways characteristic of aniline (B41778) derivatives and compounds containing a difluoromethoxy group. Key fragmentation events could include:

Loss of the difluoromethyl radical (•CHF₂) to give a fragment at m/z 122.

Loss of a hydrogen atom from the amine group, followed by rearrangement.

Cleavage of the C-N bond.

Fragmentation of the aromatic ring.

The high-resolution mass spectrum would be instrumental in confirming the elemental composition of the molecular ion and its fragments.

Predicted Mass Spectrometry Data for this compound:

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.07250 |

| [M+Na]⁺ | 196.05444 |

| [M]⁺ | 173.06467 |

Predicted data from PubChem. bldpharm.com

Infrared (IR) and Raman Spectroscopic Studies of Vibrational Modes

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, C-O, and C-F bonds.

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group.

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

N-H bending: The scissoring vibration of the -NH₂ group is expected around 1600 cm⁻¹.

C-O stretching: The C-O-C stretching of the ether linkage would appear in the 1200-1300 cm⁻¹ region.

C-F stretching: Strong absorption bands corresponding to the C-F stretching of the difluoromethoxy group are expected in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations and non-polar bonds often give rise to strong Raman signals. For this compound, the aromatic ring vibrations and the C-C skeletal vibrations would be prominent in the Raman spectrum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.org While no crystal structure for this compound is currently available in the public domain, analysis of related aniline derivatives allows for predictions about its solid-state packing. researchgate.netnih.gov

It is anticipated that the molecule would crystallize in a centrosymmetric space group. The crystal packing would likely be dominated by intermolecular hydrogen bonding between the amine group of one molecule and the nitrogen or oxygen atom of a neighboring molecule. These hydrogen bonds would play a crucial role in stabilizing the crystal lattice. The planarity of the benzene ring and the orientation of the substituents would also influence the packing arrangement.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry offers a powerful approach to complement experimental data and to predict the properties of molecules. Density Functional Theory (DFT) is a commonly used method for studying the geometry, electronic structure, and spectroscopic properties of organic molecules.

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: To determine the most stable conformation and to calculate bond lengths and angles.

Predict NMR chemical shifts and coupling constants: These predicted values can aid in the assignment of experimental spectra.

Simulate IR and Raman spectra: The calculated vibrational frequencies can be compared with experimental spectra to confirm assignments.

Analyze the electronic properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insight into the molecule's reactivity and electronic transitions. Recent studies on similar molecules like 4-methyl aniline have utilized these methods to understand reaction mechanisms and kinetics. mdpi.com

These computational studies provide a theoretical framework for understanding the structure and properties of this compound, which is particularly valuable in the absence of extensive experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and predicting the reactivity of organic molecules, including substituted anilines like this compound. mdpi.com DFT calculations are based on the principle that the ground-state energy of a many-electron system is a unique functional of the electron density. mdpi.com This approach allows for the determination of various electronic properties that provide insights into the molecule's stability, reactivity, and potential interaction sites.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate various reactivity indices, such as electrophilicity and nucleophilicity, which provide a quantitative measure of a molecule's reactivity. mdpi.com The electronic chemical potential and hardness, derived from the HOMO and LUMO energies, are also valuable descriptors of reactivity. For radical reactions, specific DFT reactivity indices have been developed to predict the behavior of free radical species. mdpi.com

The distribution of electron density within the this compound molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface, identifying potential sites for electrophilic and nucleophilic attack.

The accuracy of DFT calculations is dependent on the choice of the exchange-correlation functional and the basis set. escholarship.org Various functionals, such as B3LYP and those from the M06 suite, are commonly employed, and their performance can vary depending on the specific properties being investigated.

Below is a hypothetical data table illustrating the kind of electronic properties that can be obtained for this compound and its derivatives using DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electronegativity (χ) | Hardness (η) |

| This compound | -5.8 | -0.9 | 4.9 | 3.35 | 2.45 |

| Derivative A (electron-donating group) | -5.6 | -0.8 | 4.8 | 3.20 | 2.40 |

| Derivative B (electron-withdrawing group) | -6.1 | -1.2 | 4.9 | 3.65 | 2.45 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic amines.

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations, particularly those based on DFT, are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. These calculations can provide valuable information that complements experimental spectroscopic data, aiding in structural elucidation and the assignment of spectral features.

One of the most powerful applications of these calculations is the prediction of Nuclear Magnetic Resonance (NMR) spectra. mdpi.com By calculating the isotropic chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei, it is possible to obtain a theoretical NMR spectrum that can be compared with experimental data. mdpi.comresearchgate.net The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set. For fluorine-containing compounds, specific basis sets and functionals like BHandHLYP have been shown to provide a good balance between accuracy and computational cost. mdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can also be effectively modeled using quantum chemical calculations. The vibrational frequencies and intensities are calculated, and the resulting theoretical spectrum can be compared with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison helps in the assignment of vibrational modes to specific functional groups and motions within the molecule.

The table below presents a hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (C-NH₂) | 145.2 | 144.8 |

| C2 (C-CH₃) | 118.5 | 118.1 |

| C3 | 130.1 | 129.7 |

| C4 | 115.9 | 115.5 |

| C5 (C-OCHF₂) | 150.8 | 150.3 |

| C6 | 112.4 | 112.0 |

| C7 (CH₃) | 17.3 | 16.9 |

| C8 (OCHF₂) | 116.7 (t) | 116.5 (t) |

Note: The values in this table are for illustrative purposes and represent a typical level of agreement between calculated and experimental NMR data for similar molecules.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and conformational landscape of molecules. mdpi.comnih.gov For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational preferences, the barriers to internal rotation, and the influence of the solvent environment. mdpi.comnih.govaip.org

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time, generating a trajectory that describes the positions and velocities of the particles. ijbiotech.comunipa.it This trajectory can be analyzed to identify the most stable conformations, the transitions between them, and the timescales of these motions.

For this compound, key conformational features include the orientation of the amino (-NH₂) and difluoromethoxy (-OCHF₂) groups relative to the aromatic ring, as well as the rotation of the methyl (-CH₃) group. MD simulations can reveal the preferred dihedral angles and the potential energy surface associated with these rotations. aip.org

The choice of force field is a critical aspect of setting up an MD simulation, as it determines the potential energy of the system as a function of the atomic coordinates. ijbiotech.com For organic molecules, force fields such as AMBER or GROMOS are commonly used. The simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to mimic experimental conditions. mdpi.com

The results of MD simulations can be used to calculate various properties, including the root-mean-square deviation (RMSD) to assess structural stability, and radial distribution functions to understand the solvation structure. unipa.it

The following table provides a hypothetical summary of the dominant conformers of this compound and their relative energies as could be determined from MD simulations.

| Conformer | Dihedral Angle (C2-C1-N-H) | Dihedral Angle (C4-C5-O-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0° | 0° | 0.0 | 65 |

| 2 | 0° | 180° | 1.2 | 25 |

| 3 | 180° | 0° | 2.5 | 10 |

Note: This table is a hypothetical representation of the type of data that can be generated from molecular dynamics simulations to describe the conformational preferences of a molecule like this compound.

Applications of 5 Difluoromethoxy 2 Methylaniline and Its Derived Scaffolds in Advanced Research

Contribution to Medicinal Chemistry and Drug Design

The incorporation of fluorine-containing groups is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethoxy group, in particular, serves as a lipophilic hydrogen bond donor, a property that medicinal chemists are increasingly leveraging to fine-tune the pharmacological profiles of drug candidates. 5-(Difluoromethoxy)-2-methylaniline provides a readily available scaffold that introduces this valuable moiety.

Rational Design of Bioactive Fluorinated Compounds

The rational design of bioactive molecules often hinges on the strategic placement of functional groups that can favorably interact with biological targets. The difluoromethoxy group (OCF2H) present in this compound is of particular interest. It can act as a bioisostere for other groups, such as a hydroxyl or thiol, while offering altered electronic properties and increased lipophilicity. This allows for the systematic modification of lead compounds to improve their drug-like properties.

Research into related difluoromethoxy-containing compounds has highlighted their potential. For instance, the development of fused pentacyclic imidazole (B134444) derivatives for the treatment of inflammatory and autoimmune disorders showcases the utility of such fluorinated motifs in creating potent modulators of biological pathways. google.com

Exploration as Precursors for Enzyme Inhibitors and Receptor Antagonists

Aniline (B41778) derivatives are foundational in the synthesis of a vast array of heterocyclic compounds that form the core of many therapeutic agents. This compound is a valuable precursor for the synthesis of more complex molecules targeting enzymes and receptors. While direct studies on this compound as a precursor are not extensively documented in public literature, the synthesis of related compounds provides a strong indication of its potential.

For example, a method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole has been patented. google.com This benzimidazole (B57391) derivative is a key intermediate in the production of proton pump inhibitors, a class of drugs that act by inhibiting the H+/K+-ATPase enzyme system. This demonstrates how the 5-(difluoromethoxy)aniline core can be elaborated into a known class of enzyme inhibitors.

Similarly, the structural motif is relevant in the development of receptor antagonists. For instance, the discovery of novel neurokinin-3 receptor (NK3R) antagonists has involved the creation of complex heterocyclic scaffolds. researchgate.net The physicochemical properties imparted by the difluoromethoxy group make this compound an attractive starting material for the synthesis of new receptor antagonist libraries.

Development of Scaffolds for Diverse Pharmacological Activities

The aniline scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. By incorporating the difluoromethoxy group, this compound offers a unique variation on this common theme, enabling the development of scaffolds with potentially new or improved pharmacological activities.

Patents have been filed for fused pentacyclic imidazole derivatives with a range of substitutions, indicating the versatility of the core structure in targeting various disease areas, including inflammatory disorders, neurological conditions, and metabolic diseases. google.com While not directly derived from this compound, these examples underscore the broad potential of such substituted anilines in generating diverse and potent pharmacological agents.

Structure-Activity Relationship (SAR) Studies of Difluoromethoxy-Containing Aniline Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. The systematic modification of a lead compound and the subsequent evaluation of its biological activity provide insights into the key structural features required for efficacy.

While specific SAR studies on derivatives of this compound are not widely published, research on analogous compounds highlights important trends. For instance, in the development of phosphodiesterase 4D (PDE4D) inhibitors, the nature and position of substituents on the aniline ring have been shown to significantly impact binding affinity and selectivity. nih.gov The difluoromethoxy group, with its specific electronic and steric properties, would be expected to exert a strong influence on the SAR of any derivative in which it is incorporated.

Role in Agrochemical Development

The principles of rational design and SAR that guide medicinal chemistry are also paramount in the development of modern agrochemicals. The introduction of fluorinated moieties is a common strategy to enhance the efficacy and environmental profile of pesticides and herbicides.

Design of Novel Pesticides and Herbicides

Substituted anilines are a well-established class of chemical intermediates used in the synthesis of a wide range of agrochemicals. The unique properties of the difluoromethoxy group make this compound an interesting building block for the creation of new pesticides and herbicides with potentially improved performance characteristics.

The following table provides examples of related compounds and their observed agrochemical activities, highlighting the potential of the difluoromethoxy-aniline scaffold.

| Compound Class | Target Activity | Research Finding |

| Diamide (B1670390) compounds with polyfluoro-substituted phenyl groups | Fungicidal, Insecticidal, Acaricidal | New compounds exhibited a range of pesticidal activities, demonstrating the utility of fluorinated phenyl groups in agrochemical design. mdpi.com |

| Phenylpyrazole derivatives with arylmethoxy substituents | Herbicidal | Several compounds showed excellent pre- and post-emergence herbicidal activity against various weed species. researchgate.net |

Impact of Fluorination on Agrochemical Efficacy and Environmental Persistence

The presence of the difluoromethoxy group can influence several key factors that contribute to a pesticide's effectiveness. It can alter the molecule's lipophilicity, which affects its ability to penetrate the waxy outer layers of plants or the cuticles of insects. nih.gov Furthermore, the strong carbon-fluorine bond can increase the metabolic stability of the compound, leading to a longer-lasting effect in the target organism. researchgate.net This increased stability, however, also raises concerns about the environmental persistence of such compounds. nih.gov

Research into fluorinated agrochemicals is a burgeoning field, with a significant number of new pesticides approved in recent years containing fluorine. researchgate.netresearchgate.net The goal is to design molecules that are highly effective against target pests while having a minimal negative impact on the environment and non-target organisms. researchgate.netnih.gov The environmental fate of these chemicals, including their degradation pathways and potential for bioaccumulation, is an area of active investigation. nih.govnih.gov

Utilization in Materials Science and Polymer Chemistry

Aniline derivatives are important precursors in the synthesis of a wide range of materials, and the incorporation of fluorine, as seen in this compound, offers a pathway to novel polymers and advanced organic materials with tailored properties. ontosight.airesearchgate.net

Synthesis of Functional Monomers and Polymers

This compound can serve as a functional monomer in polymerization reactions. The amino group of the aniline can participate in polymerization processes, such as oxidative polymerization, to form polyanilines. tandfonline.comnih.gov The presence of the difluoromethoxy and methyl substituents on the aromatic ring would influence the properties of the resulting polymer.

The synthesis of functional monomers is a key step in creating polymers with specific capabilities. mdpi.com By chemically modifying this compound, it can be converted into a variety of monomers suitable for different polymerization techniques. For instance, it could be derivatized to introduce polymerizable groups like vinyl or acrylate (B77674) functionalities.

Development of Advanced Organic Materials with Tailored Properties

The incorporation of fluorinated anilines, such as this compound, into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific electronic properties. researchgate.nettandfonline.com The fluorine atoms can lower the polymer's surface energy, leading to materials with hydrophobic or oleophobic characteristics.

Research has shown that fluorinated polyanilines can exhibit improved solubility and thermal stability compared to their non-fluorinated counterparts. researchgate.nettandfonline.com These properties are highly desirable for the processability and long-term performance of the materials in various applications. The unique electronic nature of the difluoromethoxy group can also be exploited to fine-tune the optical and electronic properties of the resulting materials, opening up possibilities for their use in electronics, sensors, and coatings. ontosight.aismolecule.com

Contribution to Fundamental Organic Chemistry Research

Beyond its direct applications, this compound and similar fluorinated anilines are valuable tools for fundamental research in organic chemistry, aiding in the study of reaction mechanisms and the development of new synthetic methods.

Studies on Reaction Mechanisms and Reaction Kinetics

The electronic and steric effects of the difluoromethoxy and methyl groups on the aniline ring make this compound an interesting substrate for studying the mechanisms of various organic reactions. The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the aromatic ring in electrophilic substitution reactions and the nucleophilicity of the amino group. ontosight.ai

By studying the kinetics of reactions involving this compound, chemists can gain a deeper understanding of how substituents affect reaction rates and pathways. This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes. The unique spectroscopic signatures of fluorine (e.g., in 19F NMR) can also be a powerful tool for probing reaction intermediates and mechanisms. researchgate.net

Exploration of Novel Catalytic Transformations

This compound can serve as a substrate in the exploration of new catalytic transformations. The development of efficient methods for the synthesis and functionalization of fluorinated aromatic compounds is an active area of research. mdpi.comnih.gov This includes the use of various catalysts, such as transition metals and photoredox catalysts, to achieve selective C-H functionalization or cross-coupling reactions. researchgate.netnih.gov

Studies involving fluorinated anilines contribute to the broader field of organofluorine chemistry, which is of great importance in the pharmaceutical and agrochemical industries. nih.gov The development of novel catalytic methods that can tolerate the functional groups present in molecules like this compound is essential for the synthesis of complex, high-value compounds. researchgate.netresearchgate.net

Q & A

Q. Basic Research Focus

- ¹⁹F NMR : The difluoromethoxy group exhibits a characteristic triplet (δ −55 to −60 ppm, J ≈ 240 Hz) due to coupling with adjacent fluorine atoms .

- ¹H NMR : The methyl group on the aniline ring appears as a singlet (~δ 2.2 ppm), while aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry (MS) : The molecular ion peak at m/z 189 [M+H]⁺ confirms the molecular formula C₈H₉F₂NO .

What strategies mitigate agglomeration during crystallization of this compound?

Advanced Research Focus

Agglomeration in reactive crystallization is controlled via:

- Antisolvent addition : Gradual introduction of water to ethanol solutions reduces supersaturation, favoring monodisperse crystals .

- Surfactants : Poloxamers (e.g., Pluronic F-68) stabilize crystal surfaces, reducing particle adhesion .

- Temperature gradients : Slow cooling (0.5°C/min) minimizes thermal shock, improving crystal habit .

How do structural impurities (e.g., des-fluoro or methyl-oxidation products) arise, and what analytical methods detect them?

Advanced Research Focus

Common impurities include:

- Des-fluoro impurity : Formed via hydrolysis of the difluoromethoxy group under acidic conditions. Detected by HPLC (C18 column, 0.1% TFA/ACN gradient) with UV detection at 254 nm .

- Oxidized methyl group : Overoxidation during synthesis produces 5-(difluoromethoxy)-2-carboxyaniline. LC-MS/MS (MRM transition m/z 189 → 145) quantifies trace levels (<0.1%) .

What is the role of this compound in synthesizing bioactive molecules like PCSK9 inhibitors?

Advanced Research Focus

The compound serves as a key intermediate in pharmaceuticals:

- PCSK9 inhibitors : The difluoromethoxy group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Sulfoxide formation : Controlled oxidation (e.g., mCPBA in dichloromethane) converts the aniline to sulfoxide derivatives, critical for proton pump inhibitors like pantoprazole .

How does pH affect the stability of this compound in aqueous solutions?

Q. Basic Research Focus

- Acidic conditions (pH < 3) : Rapid hydrolysis of the difluoromethoxy group occurs, forming 5-hydroxy-2-methylaniline .

- Neutral/basic conditions (pH 7–9) : Stable for >72 hours at 25°C. Degradation follows first-order kinetics (k = 0.002 h⁻¹) .

Methodology : Stability studies use HPLC-UV to monitor degradation products under accelerated conditions (40°C, 75% RH) .

What computational methods predict the reactivity of this compound in electrophilic aromatic substitution?

Advanced Research Focus

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal:

- Electrophilic attack sites : The para position to the methyl group is most reactive (activation energy ΔE‡ = 15.2 kcal/mol) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) lower transition-state energy by stabilizing partial charges .

How are polymorphic forms of this compound characterized, and do they impact bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.